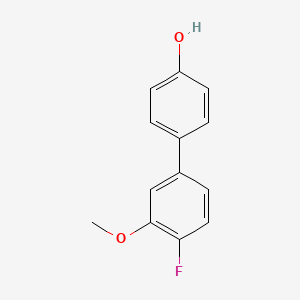

4-(4-Fluoro-3-methoxyphenyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-(4-Fluoro-3-methoxyphenyl)phenol often involves multi-step reactions, including O-methylation, Schiff base reactions, and cyclization processes. For instance, the synthesis of a radioligand for the GABA receptor in the brain involved O-methylation of a hydroxybenzophenone derivative followed by a Schiff reaction with γ-aminobutyric acid . Similarly, the synthesis of other related compounds has been achieved through condensation reactions between aldehydes or ketones with primary amines, as seen in the synthesis of Schiff base compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-Fluoro-3-methoxyphenyl)phenol has been characterized using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . Theoretical calculations using density functional theory (DFT) have provided detailed information about the electronic structure, including frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and charge distribution . These studies have also explored intermolecular interactions, such as hydrogen bonding and pi-pi interactions, which are crucial for the stability of the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been investigated through their interactions with various agents. For example, the study of the interactions between a compound and DNA bases using the electrophilicity-based charge transfer (ECT) method revealed insights into the charge transfer and electrophilic & nucleophilic nature of the molecule . Additionally, the reactivity of a compound with aniline, o-phenylenediamine, and o-aminophenol has been studied, leading to the formation of new derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-(4-Fluoro-3-methoxyphenyl)phenol have been assessed through experimental and theoretical methods. The solubility, melting points, and radical scavenging activities have been determined, indicating the potential antioxidant properties of these compounds . Electrochemical behavior has also been characterized, providing insights into the redox properties of the compounds and their metal complexes .

Relevant Case Studies

Several case studies have demonstrated the potential applications of these compounds. For instance, the radical scavenging activities of certain derivatives have been compared with standard antioxidants, showing effective radical scavenging activities . Additionally, molecular docking studies have been performed to evaluate the potential of synthesized compounds as protease kinase inhibitors, which could have implications in cancer therapy .

科学的研究の応用

Fluorescent Probes and Sensing Applications

- The compound is utilized in the development of fluorescent probes for sensing pH and metal cations. Specifically, its analogues have been applied in the detection of magnesium and zinc cations, showing sensitivity to pH changes in the range of pH 7-8 (Tanaka et al., 2001).

Material Science and Polymerization

- It has been used in the enzymatic oxidative polymerization process to create novel photoluminescent materials. These materials display fluorescence with various emissions under UV light, indicating potential applications in material science and engineering (López et al., 2014).

Radical Scavenging Activity

- Studies have explored the effect of the compound and its derivatives on radical scavenging activity. This is significant in understanding the antioxidative properties of the compound, which could have implications in pharmacology and biochemistry (Al‐Sehemi & Irfan, 2017).

Synthesis of Biologically Active Molecules

- The compound has been instrumental in synthesizing various biologically active molecules. This includes research in medicinal chemistry where it contributes to the creation of new molecules with potential pharmacological applications (Schroeder et al., 2009).

Antitumor Agents and Biochemical Evaluation

- It's also part of the synthesis and biochemical evaluation of compounds targeting tubulin, indicating its role in developing antitumor agents. This application is crucial in the field of oncology and drug development (Greene et al., 2016).

特性

IUPAC Name |

4-(4-fluoro-3-methoxyphenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-13-8-10(4-7-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXMZCABXXDPEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613463 |

Source

|

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-3-methoxyphenyl)phenol | |

CAS RN |

64465-63-0 |

Source

|

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)